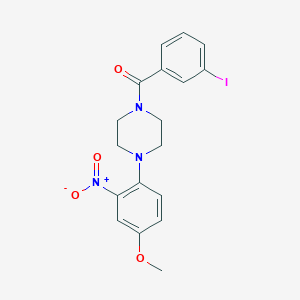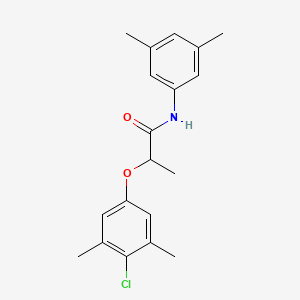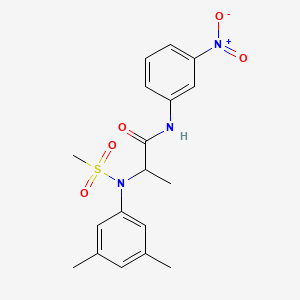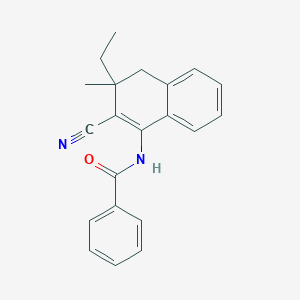
1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Descripción general
Descripción
1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as INM-176, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. INM-176 belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to reduce oxidative stress and improve cognitive function. In bacterial and viral infections, 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the growth of pathogens and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications. However, there are also limitations to its use, including its relatively low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of interest is the development of more efficient synthesis methods for 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine and its potential therapeutic applications in various fields of medicine. Finally, more research is needed to evaluate the safety and efficacy of 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. Several studies have investigated the anticancer properties of 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, showing its ability to inhibit the growth of cancer cells and induce apoptosis. 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease. Additionally, 1-(3-iodobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has shown promising results in the treatment of bacterial and viral infections.
Propiedades
IUPAC Name |
(3-iodophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4/c1-26-15-5-6-16(17(12-15)22(24)25)20-7-9-21(10-8-20)18(23)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDHSGBTAENFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4173584.png)
![8-ethyl-2-[4-({[1-(4-fluorophenyl)ethyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4173593.png)
![2-amino-8'-ethyl-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173594.png)

![5-methyl-3-[(2-phenylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173597.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173605.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(3-methoxyphenyl)ethanone](/img/structure/B4173616.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4173623.png)


![N-benzyl-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173637.png)

![1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4173669.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4173671.png)